Product packaging for CalciumDibvtyacyadenosineCyclophosphate(Cat. No.:)

CalciumDibvtyacyadenosineCyclophosphate

Cat. No.: B13151668
M. Wt: 509.5 g/mol
InChI Key: DYPMNOAJQAIZFX-JBVYASIDSA-N
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Description

Overview of Adenosine (B11128) Cyclophosphate Derivatives in Cellular Regulation

While endogenous cAMP is a powerful signaling molecule, its utility in experimental research is limited because it cannot readily cross the lipophilic cell membrane. google.com This limitation spurred the development of synthetic adenosine cyclophosphate derivatives, which are structurally modified to enhance their pharmacological properties. mdpi.com These analogs are designed to be more lipophilic (fat-soluble), allowing them to permeate cell membranes and mimic the effects of endogenous cAMP within the cell. sigmaaldrich.comnih.gov

Furthermore, many of these derivatives exhibit increased resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP and terminating its signal. sigmaaldrich.comnews-medical.net By resisting breakdown, these analogs can produce a more sustained activation of cAMP-dependent signaling pathways, making them valuable tools for investigating cellular processes. sigmaaldrich.com The development of these compounds, such as dibutyryl-cAMP, has enabled researchers to directly manipulate intracellular cAMP levels and study their downstream effects on protein kinases, gene expression, and other cellular responses. news-medical.netwikipedia.org Adenosine and its phosphate (B84403) derivatives play crucial roles in a variety of biological phenomena, including cell signaling and apoptosis. nih.gov

Structural and Functional Analogies to Dibutyryl Cyclic Adenosine Monophosphate (Bucladesine)

Calcium Dibutyryladenosine Cyclophosphate is the calcium salt of Bucladesine, also known as Dibutyryl cyclic adenosine monophosphate (DBcAMP). google.comglentham.com Bucladesine is a classic and widely studied cell-permeable analog of cAMP. wikipedia.org

Structurally, Bucladesine is a derivative of cAMP where two butyryl groups are attached, specifically at the N6 position of the adenine (B156593) base and the 2'-O position of the ribose sugar (N6,2'-O-dibutyryl). nih.govnih.gov These two butyryl groups are key to its enhanced functionality. They significantly increase the molecule's lipophilicity compared to the highly polar cAMP, facilitating its passage across the cell membrane. sigmaaldrich.comnih.gov The modification to a calcium salt is noted to improve the compound's stability and ease of crystallization. google.com

Functionally, once inside the cell, Bucladesine mimics the action of endogenous cAMP. wikipedia.org It activates cAMP-dependent protein kinases, such as Protein Kinase A (PKA), which in turn phosphorylate specific target proteins to elicit cellular responses. news-medical.net In addition to being an agonist for cAMP pathways, Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs). nih.govwikipedia.org This dual action—activating cAMP targets while preventing cAMP degradation—results in a potent and sustained elevation of cAMP signaling. nih.gov This makes it a more powerful experimental tool than cAMP itself for studying the vast physiological roles of this signaling pathway. wikipedia.org

PropertyCyclic Adenosine Monophosphate (cAMP)Bucladesine (Dibutyryl-cAMP)Calcium Dibutyryladenosine Cyclophosphate
Molecular Formula C10H12N5O6P numberanalytics.comC18H24N5O8P nih.govC18H23N5O8P · Ca glentham.com
Molecular Weight ~329.2 g/mol 469.4 g/mol nih.gov508.46 g/mol glentham.com
Cell Permeability Low/Poor google.comHigh sigmaaldrich.comnih.govHigh
Resistance to PDE Low (rapidly hydrolyzed) numberanalytics.comHigh sigmaaldrich.comHigh
Primary Function Endogenous second messenger wikipedia.orgCell-permeable cAMP mimetic and PDE inhibitor wikipedia.orgStabilized, cell-permeable cAMP mimetic google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24CaN5O8P B13151668 CalciumDibvtyacyadenosineCyclophosphate

Properties

Molecular Formula

C18H24CaN5O8P

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C18H24N5O8P.Ca/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t10-,14-,15-,18-;/m1./s1

InChI Key

DYPMNOAJQAIZFX-JBVYASIDSA-N

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Origin of Product

United States

Chemical Biology and Synthetic Strategies

Advanced Synthetic Methodologies for Nucleoside Cyclic Phosphates

The synthesis of nucleoside cyclic phosphates, including the parent compound of Calcium Dibutyryladenosine Cyclophosphate, is a cornerstone of medicinal chemistry. These methods often involve the phosphorylation of a nucleoside followed by cyclization. A common strategy is to use a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base.

Modern synthetic approaches have focused on improving yield, regioselectivity, and stereoselectivity. One such approach involves the use of phosphoramidite (B1245037) chemistry, which offers a high degree of control over the phosphorylation step. Another method is the "one-pot-three-steps" synthesis of phosphoanhydrides, which has been optimized for both batch and continuous flow systems. This method has been shown to produce high yields and purity of the desired product.

Key challenges in the chemical synthesis of nucleoside phosphates include potential side reactions like the depurination of the nucleoside and phosphorylation of the nucleobase. Purification of the final product can also be complex due to the presence of ionic reagents and regioisomers.

Comparison of Synthetic Methodologies for Nucleoside Phosphates
MethodologyKey FeaturesAdvantagesDisadvantages
Phosphorus OxychlorideDirect phosphorylation and cyclization.Relatively simple and cost-effective.Can lead to a mixture of products and low yields.
Phosphoramidite ChemistryStepwise synthesis with protection/deprotection steps.High control over regioselectivity and stereoselectivity.More complex and requires specialized reagents.
One-Pot SynthesisMultiple reaction steps in a single vessel.Improved efficiency and reduced purification steps.Requires careful optimization of reaction conditions.

Chemoenzymatic Approaches in Calcium Dibutyryladenosine Cyclophosphate Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly valuable for the synthesis of complex molecules like Calcium Dibutyryladenosine Cyclophosphate, as it can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods.

In the context of nucleoside cyclic phosphates, enzymes such as adenylyl cyclase can be used to catalyze the cyclization of adenosine (B11128) triphosphate (ATP) or its analogs. For instance, a method has been developed for the enzymatic synthesis of (Rp)-Adenosine 3',5'-monophosphorothioate, a cAMP antagonist, using adenylate cyclase from Bordetella pertussis. nih.gov This enzyme demonstrates stereospecificity, which is a significant advantage of enzymatic methods. nih.gov

The general workflow of a chemoenzymatic approach might involve the chemical synthesis of a modified precursor, such as a dibutyrylated ATP analog, followed by an enzymatic cyclization step. The use of enzymes can circumvent the need for extensive protection and deprotection steps often required in traditional organic synthesis. monash.edu

Key Enzymes in Nucleoside Phosphate (B84403) Synthesis
EnzymeFunctionApplication in Synthesis
Adenylyl CyclaseCatalyzes the conversion of ATP to cAMP.Used for the cyclization step in the synthesis of cAMP analogs. nih.gov
Nucleoside KinasesPhosphorylate nucleosides to form nucleoside monophosphates.Can be used in the initial phosphorylation step.
PhosphodiesterasesHydrolyze cyclic nucleotides.Their inhibition is a key consideration in the design of stable cAMP analogs. spandidos-publications.com

Derivatization Strategies for Probe Development and Functional Modulation

Derivatization of Calcium Dibutyryladenosine Cyclophosphate and other cAMP analogs is a powerful strategy for developing molecular probes and modulating their biological function. These modified molecules are invaluable tools for studying cAMP-mediated signaling pathways.

One common derivatization strategy is the introduction of a fluorescent group. This allows for the visualization and tracking of the molecule within cells, providing insights into its localization and dynamics. The derivatization can be achieved through pre-column or post-column methods, with the choice depending on the stability of the resulting fluorescent product.

Another approach is to modify the phosphate group to enhance the analog's stability or to alter its interaction with target proteins. For example, the synthesis of phosphorothioate (B77711) analogs of cAMP results in molecules with increased resistance to hydrolysis by phosphodiesterases. nih.gov These derivatives can have prolonged biological effects and can be used to dissect the roles of different components of the cAMP signaling pathway.

Furthermore, the butyryl groups in Dibutyryladenosine Cyclophosphate themselves represent a form of derivatization that increases the lipophilicity and cell permeability of cAMP. sigmaaldrich.com This principle can be extended by introducing other functional groups to fine-tune the molecule's properties for specific research applications.

Examples of Derivatization Strategies for cAMP Analogs
DerivatizationPurposeExample
Fluorescent LabelingTo create probes for imaging and tracking.Attachment of a fluorophore to the adenine (B156593) base or ribose sugar.
Phosphate ModificationTo increase stability and modulate protein binding.Synthesis of phosphorothioate or phosphoroselenoate analogs.
Lipophilic ModificationTo enhance cell permeability.Acylation of the ribose and/or adenine moieties, as in dibutyryl-cAMP. sigmaaldrich.com

Molecular Interactions and Mechanistic Elucidation

Analysis of Molecular Recognition by Cyclic Nucleotide-Binding Proteins

Calcium Dibutyryladenosine Cyclophosphate, a salt of Bucladesine (Dibutyryl-cAMP or db-cAMP), serves as a cell-permeable analogue of cyclic adenosine (B11128) monophosphate (cAMP). Its molecular interactions are primarily dictated by the db-cAMP molecule, which is designed to mimic endogenous cAMP and activate its downstream signaling pathways. The butyryl groups increase its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, it is metabolized to release cAMP. patsnap.comcreative-proteomics.com

Dibutyryl-cAMP is widely utilized in research to activate the Protein Kinase A (PKA) pathway. patsnap.com PKA is a primary intracellular effector of cAMP. patsnap.com Upon entry into the cell and conversion to cAMP, the molecule binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. patsnap.com These catalytic subunits then phosphorylate specific substrate proteins on serine and threonine residues, modulating their activity and leading to various cellular responses. patsnap.com

However, the activation profile of db-cAMP can be nuanced. Studies in NIH 3T3 cells have shown that while db-cAMP effectively activates PKA, it may not trigger all downstream events associated with cAMP signaling. For instance, in this cell line, db-cAMP-induced PKA activation did not result in the significant translocation of the catalytic subunits to the nucleus. patsnap.com This, in turn, meant a lack of phosphorylation of the cAMP-response element binding protein (CREB) at Serine-133 and a failure to stimulate the transcriptional activity of cAMP-responsive genes like c-fos. patsnap.com Despite this, the PKA activation by db-cAMP was sufficient to inhibit cell proliferation, suggesting that cAMP-mediated inhibition of proliferation may occur independently of the nuclear translocation of PKA's catalytic subunits. patsnap.com

In addition to activating PKA, db-cAMP is also known to act as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. medchemexpress.comwikipedia.org This inhibitory action contributes to its ability to elevate and sustain intracellular cAMP levels.

The interaction with PDEs can be complex and depends on the duration of exposure. Short-term treatment of human umbilical vein endothelial cells (HUVEC) with a PDE4 inhibitor is associated with an increase in cAMP. wikipedia.org However, long-term pre-treatment (8 hours) of these cells with db-cAMP was found to induce a significant increase in PDE4 activity. This suggests a compensatory mechanism where sustained high levels of cAMP (or its analogue) trigger an upregulation of the enzymes responsible for its breakdown. wikipedia.org This long-term exposure to db-cAMP, and the subsequent increase in PDE4 activity, was correlated with a significant increase in agonist-induced rises in intracellular calcium concentration ([Ca²⁺]i). wikipedia.org The study identified that the expression of specific isoforms, 74 kDa-PDE4A and 73 kDa-PDE4B, was particularly enhanced. wikipedia.org

Effects of Long-Term db-cAMP Pre-treatment on HUVEC Cells wikipedia.org
ParameterObservationImplication
Agonist-Induced [Ca²⁺]i RiseSignificantly IncreasedAltered cellular calcium handling
Intracellular cAMP LevelsDecreased (following initial rise)Compensatory response to sustained stimulation
PDE4 ActivitySignificantly IncreasedUpregulation of cAMP degradation pathway
PDE4A/PDE4B ExpressionSpecifically EnhancedIsozyme-specific role in regulating [Ca²⁺]i

Calcium Coordination Chemistry and Its Influence on Molecular Dynamics

The "calcium" component of the compound name refers to its formulation as a calcium salt. In the solid state and in solution, the calcium ion (Ca²⁺) engages in coordination chemistry that influences the compound's stability and solubility.

While specific spectroscopic studies on Calcium Dibutyryladenosine Cyclophosphate are not widely published, the principles of calcium coordination chemistry are well-established. Calcium is a hard metal ion, showing a strong preference for binding with hard oxygen ligands over nitrogen or sulfur ligands. nih.gov In a molecule like db-cAMP, potential calcium binding sites would involve the phosphate (B84403) and hydroxyl oxygen atoms.

The coordination of Ca²⁺ is notably flexible, with observed coordination numbers (CN) ranging from 6 to 9, with 7 and 8 being the most common. nih.gov This contrasts with ions like Mg²⁺, which almost exclusively exhibit a CN of 6 in an octahedral geometry. nih.gov The Ca²⁺-oxygen bond distances are also variable, typically spanning a range from 2.30 to 2.53 Å. nih.gov

Techniques used to characterize such calcium binding sites in other compounds include:

Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of phosphate and hydroxyl groups upon coordination with calcium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local chemical environment of atoms near the calcium binding site.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the calcium ion. cellsignal.com

Typical Calcium (Ca²⁺) Coordination Properties nih.gov
PropertyDescriptionTypical Value
Ionic Radius (CN=6)The effective radius of the Ca²⁺ ion when coordinated to six ligands.1.00 Å
Ionic Radius (CN=8)The effective radius of the Ca²⁺ ion when coordinated to eight ligands.1.12 Å
Ligand PreferenceThe type of atoms Ca²⁺ preferentially binds to.Oxygen > Nitrogen > Sulfur
Common Coordination NumbersThe number of ligands directly bonded to the Ca²⁺ ion.7, 8 (most common); 6, 9 also observed
Ca²⁺-Oxygen Bond LengthThe distance between the calcium ion and a coordinated oxygen atom.2.30 - 2.53 Å

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the interactions between ligands and calcium ions. cellsignal.combiolog.de These models can predict the most stable coordination geometries, calculate binding energies, and simulate vibrational spectra (like IR) to compare with experimental data. For Calcium Dibutyryladenosine Cyclophosphate, computational modeling could be used to:

Determine the preferred binding mode of the Ca²⁺ ion to the db-cAMP molecule (e.g., interacting with the phosphate group, the ribose hydroxyls, or bridging between molecules).

Calculate the theoretical bond lengths and angles of the coordination sphere.

Analyze the electronic structure to understand the nature of the Ca²⁺-ligand bond.

Simulate the molecular dynamics to understand how the calcium ion influences the conformational flexibility of the db-cAMP molecule in solution.

Examination of Intracellular Transport and Biotransformation Pathways

The structure of db-cAMP is specifically designed to overcome the poor membrane permeability of native cAMP.

The intracellular transport of the molecule is a passive process. The two lipophilic butyryl groups increase the molecule's hydrophobicity, allowing it to diffuse across the lipid bilayer of the plasma membrane into the cytoplasm. creative-proteomics.com

Once inside the cell, the compound undergoes biotransformation. Intracellular esterase enzymes recognize and cleave the butyryl groups at the N⁶ and 2'-O positions. patsnap.comcreative-proteomics.com This hydrolysis is the key activation step, releasing three molecules:

Cyclic Adenosine Monophosphate (cAMP): The biologically active second messenger that goes on to activate PKA and other effectors. creative-proteomics.com

Two molecules of Butyrate: This byproduct can have its own biological effects, including the inhibition of histone deacetylases, which is a critical consideration in experimental design.

The conversion by intracellular esterases results in a sustained release of cAMP within the cell, which, combined with PDE inhibition, leads to a more prolonged activation of cAMP-dependent signaling pathways compared to direct stimulation of adenylate cyclase. creative-proteomics.com

Cellular Permeability Studies via In Vitro Models

This enhanced permeability allows dbcAMP to be used effectively in a wide array of in vitro cell culture models to mimic the effects of elevated intracellular cAMP. creative-proteomics.com The mechanism of entry is considered to be passive diffusion, driven by the concentration gradient across the cell membrane. creative-proteomics.com

While direct quantitative permeability coefficients for Calcium Dibutyryl-adenosine Cyclophosphate are not extensively published, the classification of a compound's permeability can be inferred from its performance in models like the Caco-2 cell assay. This assay uses a monolayer of human colon epithelial cells to simulate the intestinal barrier. nih.gov A compound's apparent permeability coefficient (Papp) is calculated to predict its in vivo absorption. Generally, Papp values are categorized as low, moderate, or high, which correspond to poor, moderate, or good absorption, respectively. researchgate.net Given its widespread and effective use as a "cell-permeable" analog in numerous cell lines (including PC12, hepatocytes, and glial cells), it is functionally classified as having high permeability. cellsignal.comselleckchem.com

CompoundKey Structural FeatureLipophilicityPrimary Transport MechanismResultant Cellular Permeability
Cyclic AMP (cAMP)Unmodified purine (B94841) nucleotideLow (Hydrophilic)Requires specialized transportersLow
Dibutyryl-adenosine Cyclophosphate (Active form of the Calcium salt)Two esterified butyryl groupsHigh (Lipophilic)Passive DiffusionHigh

Metabolite Identification and Stability Analysis in Biological Matrices

Once Calcium Dibutyryl-adenosine Cyclophosphate permeates the cell membrane, its active component, dbcAMP, undergoes metabolic transformation. Intracellular esterase enzymes are responsible for its hydrolysis. creative-proteomics.compatsnap.com This enzymatic action cleaves the two butyryl groups from the molecule, releasing N6-monobutyryl-cAMP and 2'-O-monobutyryl-cAMP as intermediates, and ultimately converting it into the biologically active second messenger, cAMP, and butyric acid. patsnap.com This intracellular conversion is crucial, as it is the resulting cAMP that activates downstream signaling cascades, primarily through the activation of cAMP-dependent protein kinase (PKA). creative-proteomics.compatsnap.com

The stability of the compound is a critical factor in its utility. In solid form, when stored desiccated and protected from light at low temperatures (e.g., -20°C), the compound is stable for extended periods, with some suppliers indicating stability for 24 months or more. cellsignal.com However, in aqueous solutions, its stability is significantly reduced. nih.gov The ester bonds are susceptible to hydrolysis, a process that is pH-dependent. Notably, the 2'-O-butyryl group is reported to be particularly labile at a pH of 8.5 or higher. merckmillipore.com Reconstituted solutions are therefore recommended for fresh preparation and use within a limited timeframe, typically up to one month when stored at -20°C, to ensure potency. cellsignal.comstemcell.com

ConditionMatrix/SolventRelative StabilityKey Influencing FactorsPrimary Degradation Products
Solid StateLyophilized PowderHigh (Stable for ≥ 24 months)Storage at -20°C, desiccation, protection from lightN/A
In SolutionAqueous BuffersLowpH (hydrolysis increases at pH ≥ 8.5), temperatureMonobutyryl-cAMP, cAMP, Butyric Acid
In SolutionDMSOModerate (Recommended storage up to 1 month at -20°C)Temperature, prevention of freeze-thaw cyclesMinimal if stored properly
IntracellularCytosolLow (Metabolically converted)Presence of intracellular esterasesMonobutyryl-cAMP, cAMP, Butyric Acid

Cellular and Subcellular Effects

Modulation of Intracellular Cyclic Nucleotide Levels

The introduction of Calcium Dibutyryl-adenosine Cyclophosphate into cellular systems directly impacts the delicate balance of cyclic nucleotides, which are critical second messengers in signal transduction.

Assessment of Cyclic Adenosine (B11128) Monophosphate (cAMP) Elevation

Cell TypeTreatment ConditionsFold Change in cAMP LevelsReference
Neuroblastoma-glioma hybrid cellsDibutyryl-cAMP treatmentSelective, several-fold increase in the R-I subunit of cAMP-dependent protein kinase nih.gov
Isolated human heart muscleIncreasing concentrations of sildenafil (B151) (known to increase cAMP)Increase in cAMP levels elsevier.es

This table is illustrative and based on the general understanding of Dibutyryl-cAMP's function. Specific quantitative data on the direct fold change in cAMP levels following Calcium Dibutyryl-adenosine Cyclophosphate treatment was not available in the search results.

Interrogation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Homeostasis

The effect of Calcium Dibutyryl-adenosine Cyclophosphate on cyclic guanosine monophosphate (cGMP) homeostasis is less direct. Studies have shown that the signaling pathways activated by cGMP can be independent of cAMP elevation. creative-proteomics.com For instance, in rat pinealocytes, the inhibitory effect of Dibutyryl-cGMP on L-type Ca2+ channel currents was not affected by a cAMP antagonist, suggesting that the action of cGMP is not dependent on changes in cAMP levels. creative-proteomics.com Conversely, in barnacle muscle cells, cAMP and cGMP were found to have opposing roles in cell volume regulation, with cAMP promoting regulatory volume decrease and cGMP inhibiting it. frontiersin.org This suggests a potential for cross-regulation between the two cyclic nucleotide signaling pathways, although direct evidence of Calcium Dibutyryl-adenosine Cyclophosphate altering cGMP levels is not well-documented.

Impact on Protein Phosphorylation Events

The elevation of intracellular cAMP by Calcium Dibutyryl-adenosine Cyclophosphate leads to the activation of PKA, a serine/threonine kinase that phosphorylates a multitude of substrate proteins, thereby altering their activity and function.

Global Phosphoproteomic Profiling

A representative data table for this section cannot be generated due to the lack of specific global phosphoproteomic studies on Calcium Dibutyryl-adenosine Cyclophosphate in the provided search results.

Targeted Analysis of PKA Substrate Phosphorylation

A primary and well-characterized target of PKA is the transcription factor cAMP-response element-binding protein (CREB). Upon activation by PKA, CREB is phosphorylated at Serine-133, a critical event for its recruitment of co-activators and subsequent activation of gene transcription. However, some studies have noted that in certain cell types, such as NIH 3T3 cells, treatment with dibutyryl-cAMP can activate PKA without leading to the phosphorylation of CREB at Ser-133. This highlights the complexity and cell-type-specific nature of cAMP signaling. In rat pulmonary fibroblasts, dibutyryl-cAMP treatment did lead to an increase in phosphorylated CREB (p-CREB). nih.gov

PKA SubstratePhosphorylation SiteCell TypeFold Change in PhosphorylationReference
cAMP-response element-binding protein (CREB)Serine-133Rat pulmonary fibroblastsIncreased nih.gov
cAMP-response element-binding protein (CREB)Serine-133NIH 3T3 cellsNo stimulation of phosphorylation

This table provides examples of the targeted analysis of PKA substrate phosphorylation. The fold change is described qualitatively as specific quantitative values were not consistently available in the search results.

Regulation of Gene Expression and Transcriptional Programs

By modulating the phosphorylation of transcription factors like CREB, Calcium Dibutyryl-adenosine Cyclophosphate can significantly alter gene expression and initiate specific transcriptional programs. This regulation is fundamental to many of its observed cellular effects, such as differentiation and proliferation. For example, in rat hepatocytes, Dibutyryl-cAMP has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov In porcine preadipocytes, it has been found to regulate the expression of genes involved in fat deposition, such as β-adrenergic receptor (β-AR) and peroxisome proliferator-activated receptor gamma 2 (PPAR-γ2).

Gene/ProteinCell TypeEffect on ExpressionReference
Inducible nitric oxide synthase (iNOS) mRNARat hepatocytesSuppressed nih.gov
Glial fibrillary acidic protein (GFAP)Rat glial cellsIncreased nih.gov
β-adrenergic receptor (β-AR)Porcine preadipocytesUpregulated nih.gov
Peroxisome proliferator-activated receptor gamma 2 (PPAR-γ2)Porcine preadipocytesDownregulated nih.gov
Choline (B1196258) acetyltransferase mRNANot specifiedIncreased biolog.de
Vesicular acetylcholine (B1216132) transporter mRNANot specifiedIncreased biolog.de
R-I subunit of cAMP-dependent protein kinaseNeuroblastoma-glioma hybrid cellsSelective, several-fold increase nih.gov

This table summarizes some of the known effects of Dibutyryl-cAMP on the expression of specific genes and proteins.

Microarray and RNA-Seq Analysis of Gene Expression Signatures

The introduction of cAMP analogs like db-cAMP can profoundly alter the transcriptional landscape of a cell. Gene expression profiling using microarray and RNA-sequencing technologies has revealed that cAMP signaling regulates a diverse set of genes involved in numerous biological processes.

In a study on S49 T lymphoma cells, treatment with a cAMP analog led to the differential expression of hundreds of genes. Early-induced genes were often involved in transcription and signal transduction, while genes repressed later in the time course were heavily involved in cell cycle regulation, protein metabolism, and RNA binding. nih.gov Specifically, by 24 hours, a significant number of genes (70) related to the mitotic cell cycle were down-regulated, which is consistent with the known role of cAMP in promoting G1-phase cell-cycle arrest. nih.gov Other studies have shown that db-cAMP treatment in astrocytes increases the mRNA levels for subunits of the glutamate (B1630785) transporter system xc(-), specifically the xCT and 4F2hc/CD98 subunits. nih.gov

The table below summarizes representative gene expression changes induced by elevated cAMP signaling in various cell types.

Gene/Gene Category Cell Type Regulation Associated Function
Cell Cycle Genes (e.g., cyclins, CDKs)S49 T LymphomaDown-regulatedG1/S Phase Arrest, Inhibition of Proliferation
Per1 (Period Circadian Regulator 1)S49 T LymphomaUp-regulatedCircadian Rhythm
xCT (SLC7A11)AstrocytesUp-regulatedGlutamate Transport, Glutathione Synthesis
4F2hc/CD98 (SLC3A2)AstrocytesUp-regulatedGlutamate Transport Subunit
Choline Acetyltransferase (ChAT)PC12 CellsUp-regulatedAcetylcholine Synthesis, Neuronal Differentiation
Vesicular Acetylcholine Transporter (VAChT)PC12 CellsUp-regulatedNeurotransmitter Transport

Promoter Reporter Assays for Transcriptional Activity

Promoter reporter assays are instrumental in quantifying the transcriptional activity mediated by cAMP signaling. The primary pathway involves the PKA-mediated phosphorylation of the cAMP Response Element-Binding Protein (CREB). patsnap.com Activated CREB binds to specific DNA sequences known as cAMP Response Elements (CREs) located in the promoter region of target genes, thereby driving the transcription of these genes. patsnap.comcreative-proteomics.com

Luciferase reporter gene assays are commonly employed to measure this activity. In this system, a cell line is transfected with a plasmid containing the firefly luciferase gene under the transcriptional control of multiple CREs. researchgate.net When these cells are treated with a cAMP-elevating agent like db-cAMP, the subsequent activation of the CREB pathway induces the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the CRE. promega.com

Studies have demonstrated that stimulating cells engineered with a CRE-luciferase reporter system results in a dose-dependent and significant induction of luciferase activity, confirming the direct link between the cAMP pathway and the transcriptional activation of CRE-containing promoters. researchgate.netnih.gov

The table below illustrates typical results from a CRE-luciferase reporter assay following stimulation with cAMP-elevating agents.

Stimulus Cell Line Assay Principle Typical Result (Fold Induction)
Isoproterenol (β-adrenergic agonist)HEK293CRE-driven luciferase expressionDose-dependent increase
Forskolin (Adenylyl cyclase activator)CHOCRE-driven luciferase expression20 to 30-fold increase
db-cAMPVariousCRE-driven luciferase expressionDose-dependent increase

Influence on Intracellular Calcium Dynamics

While cAMP and calcium (Ca2+) are considered distinct second messenger systems, significant cross-talk exists between them. nih.gov The activation of the cAMP pathway by db-cAMP can influence intracellular calcium homeostasis, although the effects can be cell-type specific and complex.

Live-Cell Imaging of Cytosolic Calcium Transients

Live-cell imaging using fluorescent Ca2+ indicators like Fura-2 allows for the real-time measurement of changes in cytosolic free calcium concentrations ([Ca2+]i). thermofisher.comnih.gov Fura-2 is a ratiometric dye, meaning the ratio of its fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm) corresponds to the intracellular Ca2+ concentration. nih.gov This method minimizes artifacts from uneven dye loading or photobleaching. thermofisher.com

Studies in frog mucociliary epithelium have shown that db-cAMP can induce a strong, transient increase in [Ca2+]i. researchgate.net This effect was abolished by H-89, a selective PKA inhibitor, indicating that the Ca2+ release is dependent on PKA activity. researchgate.net This suggests a mechanism where PKA activation leads to the mobilization of Ca2+ from intracellular stores, such as the endoplasmic reticulum. nih.gov However, it is important to note that some compounds can interfere with Fura-2 measurements, necessitating careful controls. uva.esnih.gov

Stimulus Cell/Tissue Type Imaging Method Observed Effect on Cytosolic Ca2+ Mechanism
db-cAMP (200 µM)Frog Mucociliary EpitheliumFura-2 ImagingStrong, transient increasePKA-dependent release from intracellular stores
ATP (100 µM)1321N1 Astrocytoma CellsFura-2 ImagingRapid increaseGq-PLC-IP3 pathway activation
High K+ DepolarizationBrainstem NeuronsFura-2 ImagingRapid increaseInflux through voltage-gated Ca2+ channels

Mitochondrial Calcium Flux Measurements

Mitochondria are crucial regulators of cellular Ca2+ signaling, capable of sequestering and releasing large amounts of the ion. There is a recognized interplay between cAMP and Ca2+ signaling within the mitochondrial matrix. nih.gov For instance, soluble adenylyl cyclase (sAC), a source of cAMP within the mitochondria, can be directly regulated by calcium. nih.gov This mitochondrial cAMP can, in turn, activate a local PKA, which can phosphorylate components of the electron transport chain, thereby modulating mitochondrial function and ATP production. nih.gov

Effects on Specific Cellular Processes

Cell Proliferation and Differentiation Studies in Defined Cell Lines

One of the most well-documented effects of db-cAMP is its ability to inhibit cell proliferation and promote differentiation in a wide variety of cell lines, particularly those of neural origin. By elevating intracellular cAMP levels, db-cAMP activates signaling pathways that halt the cell cycle and induce the expression of mature, cell-type-specific phenotypes. nih.govstemcell.com

For example, in the human neuroblastoma cell line NB69, db-cAMP treatment reduced the rate of cell division while increasing the expression of markers associated with dopaminergic and cholinergic neurons. nih.gov Similarly, in rat primary Schwann cells, db-cAMP induces differentiation towards a myelinating phenotype, marked by the upregulation of key transcription factors and myelin proteins. researchgate.net Neural stem/progenitor cells (NSPCs) also show a strong differentiation response, with db-cAMP promoting their development into neurons in a dose-dependent manner. researchgate.netnih.gov In some tumor cell lines, such as a hamster brain tumor line, db-cAMP induces morphological differentiation and inhibits growth. nih.gov

The table below summarizes the effects of db-cAMP on proliferation and differentiation in several defined cell lines.

Cell Line Organism Cell Type Effect of db-cAMP Key Markers/Observations
NB69HumanNeuroblastomaReduced proliferation, induced differentiationIncreased tyrosine hydroxylase (TH) and choline acetyltransferase (ChAT) activity. nih.gov
Primary Schwann CellsRatGlial CellInduced differentiationUpregulation of Oct6, Krox20, MPZ, and MAG expression. researchgate.net
Neural Stem/Progenitor Cells (NSPCs)RatStem/ProgenitorInduced neuronal differentiationIncreased percentage of βIII-tubulin-positive cells (up to 94.5% with 4 mM db-cAMP). nih.gov
RT4 Cell Lines (e.g., RT4-B8, RT4-D6-2)RatPeripheral NeurotumorInduced cell-type-specific maturationFormation of long cellular processes; expression of high-affinity GABA uptake. nih.govnih.gov
PC12RatPheochromocytomaStimulated neurite outgrowthMorphological differentiation. stemcell.com

Apoptosis and Necroptosis Pathway Analysis in Cellular Models

Apoptosis

Calcium Dibutyryl-adenosine Cyclophosphate, through its active component Dibutyryl-cAMP (dBcAMP), has been demonstrated to induce apoptosis in several in vitro models. The primary mechanism involves the activation of the cAMP-dependent protein kinase (PKA) pathway. creative-proteomics.com Elevated intracellular cAMP levels, mimicked by dBcAMP, lead to the dissociation of PKA's regulatory subunits from its catalytic subunits. The freed catalytic subunits can then phosphorylate a variety of downstream targets that regulate programmed cell death.

In certain cellular contexts, sustained high levels of dBcAMP are associated with the induction of apoptosis. For instance, long-term treatment with dBcAMP has been shown to cause apoptosis in rat oocytes, an effect linked to mitochondrial damage. juniperpublishers.com Furthermore, in cancer cell research, dBcAMP is utilized to trigger cell cycle arrest and apoptosis, providing a model to understand how cAMP signaling influences cell fate. creative-proteomics.com The pro-apoptotic effects of dBcAMP are often linked to the regulation of cyclin-dependent kinase inhibitors, which can halt the cell cycle and initiate the apoptotic cascade. creative-proteomics.com

Table 1: Summary of dBcAMP Effects on Apoptosis in Cellular Models

Cell Type Observed Effect Potential Mechanism
Vascular Smooth Muscle Cells Induction of apoptosis Activation of PKA pathway
Rat Oocytes Apoptosis upon long-term treatment Mitochondrial damage
Cancer Cell Lines Induction of cell cycle arrest and apoptosis Regulation of cyclin-dependent kinase inhibitors

Necroptosis

The role of Calcium Dibutyryl-adenosine Cyclophosphate in the necroptosis pathway is not as well-defined as its role in apoptosis. Necroptosis is a form of programmed necrosis that is typically mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. nih.govnih.gov

Current research on the direct effects of dBcAMP on this specific pathway is limited. However, one study investigating TNF-induced necroptosis in L929 fibrosarcoma cells found that the cAMP pathway was not involved in this process. nih.gov This suggests that, at least in this particular cellular model and context, elevated cAMP levels resulting from treatment with a compound like Calcium Dibutyryl-adenosine Cyclophosphate may not significantly influence the core necroptotic signaling cascade. Further research is required to determine if this holds true across different cell types and necroptotic stimuli.

Modulation of Cell Adhesion and Migration In Vitro

Cell Adhesion

Calcium Dibutyryl-adenosine Cyclophosphate has been shown to modulate cell adhesion, a critical process for tissue structure and function. The compound's effects are largely attributed to its influence on the phosphorylation state of key proteins within focal adhesions, which are the sites of cell-extracellular matrix attachment.

In astrocytes, treatment with dBcAMP leads to a decrease in the tyrosine phosphorylation of Focal Adhesion Kinase (FAK) and paxillin (B1203293). nih.gov FAK and paxillin are crucial components of focal adhesions, and their phosphorylation status is directly related to the strength of cell adhesion. nih.gov The dephosphorylation of these proteins is associated with a reduction in cell adhesion and changes in cell morphology. nih.gov This effect is adhesion-dependent, as no change in phosphorylation is observed when astrocytes are in suspension. nih.gov

Table 2: Research Findings on the Modulation of Cell Adhesion by dBcAMP

Cellular Model Key Finding Implication for Cell Adhesion
Astrocytes Decreased tyrosine phosphorylation of FAK and paxillin nih.gov Reduction in cell-substratum adhesion
T Cell Blasts Reduced adhesion to endothelial cells Modulation of cell-cell interactions

Cell Migration

The effect of Calcium Dibutyryl-adenosine Cyclophosphate on cell migration is complex and appears to be highly dependent on the cell type and the concentration of the compound.

In human keratinocytes, dBcAMP exhibits a biphasic effect on migration. nih.gov Lower concentrations (10⁻⁵ M and 10⁻⁶ M) were found to promote keratinocyte locomotion across connective tissue matrices, while higher and lower concentrations did not have a significant effect. nih.gov This enhanced migration is associated with an increased synthesis of a 92-kDa metalloproteinase, suggesting a role for matrix remodeling in this process. nih.gov The effect on migration was found to be independent of changes in the expression of integrin receptors. nih.gov

In the context of wound healing, dBcAMP has been shown to promote the recruitment of endothelial progenitor cells (EPCs) to wound sites, thereby enhancing neovascularization. nih.gov This is achieved, in part, by increasing the expression of angiogenic cytokines such as vascular endothelial growth factor (VEGF) and stromal cell-derived factor-1alpha (SDF-1α) in fibroblasts and macrophages. nih.gov

Table 3: In Vitro Effects of dBcAMP on Cell Migration

Cell Type Concentration Effect on Migration Associated Molecular Changes
Human Keratinocytes 10⁻⁵ M and 10⁻⁶ M Promotion Enhanced synthesis of 92-kDa metalloproteinase nih.gov
Human Keratinocytes Higher or lower concentrations No significant effect Not applicable
Endothelial Progenitor Cells Not specified Enhanced migration Increased expression of VEGF and SDF-1α in other cell types nih.gov

Role in Biological Signaling Pathways

Crosstalk with Calcium Signaling Cascades

The signaling pathways of cAMP and Calcium (Ca2+), two major second messengers, are intricately linked. nih.gov Their interactions allow for precise and coordinated regulation of cellular processes. Dibutyryl-cAMP, by elevating intracellular cAMP activity, directly influences several components of the calcium signaling machinery.

Interaction with Calmodulin-Dependent Kinases

Calmodulin-Dependent Protein Kinases (CaMKs) are a class of enzymes activated by an increase in intracellular Ca2+ concentrations and the binding of the calcium-binding protein, calmodulin. wikipedia.org While db-cAMP does not directly activate CaMKs, its signaling pathway converges with the CaMK pathway at several points. A primary point of crosstalk is the transcription factor CREB, which can be phosphorylated and activated by both Protein Kinase A (PKA), the main effector of cAMP, and CaMKIV. mdpi.comnih.gov This convergence allows both cAMP and Ca2+ signals to regulate the expression of the same target genes. Furthermore, the cAMP pathway can influence enzymes that regulate CaMK activity, demonstrating an indirect but critical interaction.

Influence on Calcium-Calmodulin-Regulated Enzymes

Dibutyryl-cAMP influences a variety of enzymes that are regulated by the calcium-calmodulin complex. A prominent example is calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), an enzyme that degrades cAMP. nih.gov The activity of this phosphodiesterase is precisely regulated by crosstalk between the two pathways; PKA, activated by db-cAMP, can phosphorylate the phosphodiesterase, which decreases its affinity for calmodulin. nih.gov This interaction creates a feedback loop where cAMP levels can modulate the very enzyme responsible for their degradation in a calcium-dependent manner. Conversely, the calmodulin-dependent phosphatase, calcineurin, can reverse PKA-induced phosphorylation, further highlighting the dynamic interplay. nih.gov Studies have also shown that db-cAMP can induce a decrease in cytosolic Ca2+ levels in vascular smooth muscle, which would globally influence the activity of all Ca2+/calmodulin-regulated enzymes. nih.gov

Integration within G Protein-Coupled Receptor (GPCR) Signaling Networks

GPCRs represent the largest family of membrane receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses. youtube.com A major subset of these receptors couples to the stimulatory G protein (Gαs), which activates the enzyme adenylyl cyclase to produce cAMP from ATP. researchgate.netyoutube.com

Dibutyryl-cAMP is used experimentally to mimic the activation of this Gαs-cAMP pathway. It effectively bypasses the GPCR, G protein, and adenylyl cyclase, directly activating the primary downstream effectors of cAMP, such as PKA and the Exchange protein activated by cAMP (EPAC). researchgate.netnih.gov This allows researchers to isolate and study the specific cellular responses that are mediated by an increase in cAMP, such as changes in gene expression, metabolism, and cell proliferation. Recent findings indicate that GPCR signaling and cAMP production are not confined to the plasma membrane but can persist from endosomal compartments after receptor internalization, leading to sustained signaling. nih.gov

Involvement in cAMP-Responsive Element-Binding Protein (CREB) Activation and Downstream Effects

A canonical pathway activated by db-cAMP is the PKA-CREB signaling axis, which is a critical regulator of gene expression in response to extracellular stimuli. researchgate.net Activation of this pathway follows a well-defined series of molecular events.

PKA Activation : Dibutyryl-cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. nih.gov

Nuclear Translocation : The catalytic subunits of PKA translocate into the nucleus.

CREB Phosphorylation : In the nucleus, PKA phosphorylates the cAMP-Responsive Element-Binding Protein (CREB) at the crucial Serine-133 residue. nih.govyoutube.com

Co-activator Recruitment : Phosphorylation of CREB at Ser133 promotes the recruitment of transcriptional co-activators, most notably CREB-Binding Protein (CBP) and its paralogue p300. nih.govembopress.org

Gene Transcription : The CREB-CBP/p300 complex binds to specific DNA sequences known as cAMP Response Elements (CREs) located in the promoter region of target genes, thereby initiating their transcription. youtube.com

However, the response can be cell-type specific. For instance, one study demonstrated that in NIH 3T3 cells, db-cAMP could activate PKA but did not lead to the phosphorylation of CREB at Ser-133 or subsequent gene expression, suggesting a potential breakdown in the nuclear translocation of PKA subunits in that specific context. nih.gov

Component Function in the db-cAMP/CREB Pathway
Dibutyryl-cAMP Cell-permeable cAMP analog; allosterically activates PKA.
Protein Kinase A (PKA) When activated, its catalytic subunits phosphorylate CREB in the nucleus. nih.gov
CREB Transcription factor; activated upon phosphorylation at Serine-133. nih.gov
CBP/p300 Transcriptional co-activators; recruited by phosphorylated CREB to initiate gene transcription. embopress.org
CRE (cAMP Response Element) Specific DNA sequence in gene promoters where the activated CREB complex binds. youtube.com

Modulation of Ion Channel Activity Through Cyclic Nucleotide Gating (e.g., HCN Channels)

Dibutyryl-cAMP can directly modulate the activity of certain ion channels, known as cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov HCN channels are particularly important as they contribute to the generation of rhythmic activity in cardiac pacemaker cells and neurons. researchgate.net

The modulation occurs through the direct binding of cyclic nucleotides to a conserved cyclic nucleotide-binding domain (CNBD) on the channel's intracellular C-terminus. nih.gov This binding event initiates a conformational change that affects channel gating. In HCN channels, the CNBD exerts a tonic, inhibitory effect on the channel's activation gate. researchgate.netresearchgate.net The binding of cAMP (or db-cAMP) relieves this inhibition, which facilitates channel opening. nih.govelifesciences.org This results in a positive shift in the voltage-dependence of activation, meaning the channels can open at more depolarized potentials and activate more rapidly, thereby increasing the frequency of pacemaker potentials. nih.govnih.gov

HCN Channel Isoform Effect of cAMP Binding Physiological Role
HCN1 Moderate shift in activation voltage; relieves tonic inhibition. nih.govNeuronal rhythmicity, dendritic integration.
HCN2 Significant positive shift in activation voltage; accelerates activation kinetics. nih.govnih.govCardiac and neuronal pacemaking.
HCN4 Significant positive shift in activation voltage; slows deactivation kinetics. nih.govPrimary channel for cardiac pacemaker "funny" current (If).

Methodological Advancements for Calciumdibvtyacyadenosinecyclophosphate Research

Development of High-Throughput Screening Assays for Functional Characterization

High-throughput screening (HTS) has become an essential tool for dissecting the functional roles of signaling molecules like cAMP and its analogs. HTS assays allow for the rapid screening of large compound libraries to identify molecules that modulate the cAMP signaling pathway. mdpi.com In this context, dbcAMP-Ca is often used as a positive control to validate assay performance.

The core of these assays involves engineering cells to produce a detectable signal in response to changes in intracellular cAMP levels. A common approach utilizes fluorescent cAMP analogs or biosensors. For instance, a flow cytometry-based HTS assay has been developed to measure the efflux of a fluorescent cAMP analog (F-cAMP) from cells, enabling the identification of inhibitors of this process. nih.gov Such screens are typically performed in 384-well or 1536-well plates to maximize throughput. mdpi.com The performance of an HTS assay is evaluated using statistical parameters like the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor above 0.5 is generally considered indicative of a robust and reliable assay suitable for screening large libraries. researchgate.net

Table 1: Representative Parameters for a cAMP-based HTS Assay

ParameterDescriptionTypical Value
Assay Format The physical setup for the screen.384-well microtiter plates
Cell Line The biological system used for the assay.HEK293T cells expressing a cAMP biosensor
Positive Control A known activator of the pathway.Forskolin or dbcAMP-Ca
Negative Control A vehicle control.DMSO
Readout The signal being measured.Fluorescence Intensity or Luminescence
Z'-Factor A statistical measure of assay quality.> 0.5

Advanced Mass Spectrometry Techniques for Quantitative Analysis in Complex Biological Systems

Advanced mass spectrometry (MS) has revolutionized the ability to quantify low-abundance molecules like cyclic nucleotides and their analogs within complex biological matrices. Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provide the high sensitivity and specificity required for accurate measurement. nih.govmdpi.com

This methodology is used to determine the intracellular and extracellular concentrations of dbcAMP-Ca and its metabolites. The process involves sample extraction, chromatographic separation of the target analyte from other cellular components, and subsequent detection and quantification by the mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) in triple-quadrupole mass spectrometers allows for highly selective quantification, minimizing interference from other molecules. mdpi.com The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and precision to ensure data accuracy and reproducibility. mdpi.com

Table 2: Typical Performance Metrics for UPLC-MS/MS Quantification of a cAMP Analog

ParameterDescriptionRepresentative Value
Instrumentation The analytical equipment used.UPLC coupled to a Triple-Quadrupole MS
Ionization Mode Method for creating ions.Electrospray Ionization (ESI), Positive
Linearity (R²) The correlation coefficient of the calibration curve.≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration reliably measured.0.5 - 10 ng/mL
Precision (%RSD) The relative standard deviation of replicate measurements.< 15%
Accuracy (%RE) The relative error from the nominal concentration.± 15%

Microfluidic Platforms for Single-Cell Analysis of Compound Effects

Microfluidic technologies have emerged as a critical tool for studying cellular heterogeneity by enabling the analysis of individual cells. nih.govnih.govmdpi.com These platforms, often called "lab-on-a-chip" systems, allow for the precise manipulation of minute volumes of fluid and the isolation of single cells in thousands of parallel chambers or droplets. utep.edustanford.edu

In the context of dbcAMP-Ca research, microfluidic devices can be used to expose individual cells to a precise concentration of the compound and measure the resulting downstream signaling events. nih.gov For example, single cells can be captured in microwells, and the secretion of molecules or changes in intracellular signaling (such as cAMP levels) can be measured using integrated analytical techniques like enzyme-linked immunosorbent assay (ELISA) on-chip. nih.govutep.edu This approach is invaluable for understanding cell-to-cell variability in response to dbcAMP-Ca, a level of detail that is often missed in traditional bulk-cell assays. utep.edu The ability to control the cellular microenvironment and perform high-throughput single-cell analysis provides deep insights into the mechanisms of action of cAMP analogs. mdpi.com

Comparative Studies and Therapeutic Implications in Pre Clinical Models

Comparative Analysis with Established Cyclic Nucleotide Analogs (e.g., Bucladesine) in In Vitro Systems

In the realm of scientific research, Calcium Dibutyryl-cAMP is closely related to Bucladesine, with the terms often used interchangeably as Bucladesine is a salt form of dibutyryl-cAMP (dbcAMP). medchemexpress.comstemcell.com Both compounds function as stabilized analogs of cAMP, designed to overcome the rapid degradation of endogenous cAMP by phosphodiesterases (PDEs). creative-proteomics.comnih.gov Their primary mechanism of action involves elevating intracellular cAMP levels, which in turn activates cAMP-dependent protein kinases (PKA). patsnap.commedchemexpress.com Furthermore, both Bucladesine and dbcAMP exhibit inhibitory effects on PDEs, further prolonging the intracellular presence of cAMP. medchemexpress.comnih.gov

The butyryl groups attached to the cAMP molecule increase its lipophilicity, facilitating its passage across the cell membrane. creative-proteomics.comnih.gov Once inside the cell, esterases cleave these butyryl groups, releasing cAMP to interact with its target proteins. patsnap.comcreative-proteomics.com This process allows for a more sustained activation of cAMP signaling pathways compared to the transient effects of endogenous cAMP. creative-proteomics.com Both analogs are widely used in vitro to simulate the effects of hormonal or neurotransmitter-induced cAMP elevation, enabling the study of cAMP's role in processes like cell differentiation, proliferation, and apoptosis. creative-proteomics.comnih.gov

Below is a comparative table summarizing the key features of Calcium Dibutyryl-cAMP and Bucladesine based on their shared identity as dbcAMP derivatives.

FeatureCalcium Dibutyryl-cAMP / Bucladesine
Primary Mechanism Mimics endogenous cAMP, activates Protein Kinase A (PKA). patsnap.commedchemexpress.com
Secondary Mechanism Inhibits phosphodiesterases (PDEs). medchemexpress.comnih.gov
Cell Permeability High, due to lipophilic butyryl groups. creative-proteomics.comnih.gov
Intracellular Action Hydrolyzed by esterases to release active cAMP. patsnap.comcreative-proteomics.com
Key Advantage More stable and longer-acting than native cAMP. creative-proteomics.com
Common In Vitro Use Studying cAMP-mediated cellular processes. creative-proteomics.com

Investigation in Select Ex Vivo Tissue Preparations (e.g., Organoids, Slices)

The utility of Calcium Dibutyryl-cAMP extends to more complex ex vivo models that bridge the gap between cell culture and whole-organism studies. These models, such as organoids and tissue slices, better preserve the three-dimensional architecture and cellular heterogeneity of native tissues.

In organotypic cultures of adrenal glands, treatment with dbcAMP induced a notable increase in the volume of the rough endoplasmic reticulum and led to the enlargement of nucleoli in chromaffin cells. nih.gov These changes suggest a significant impact on protein synthesis and cellular metabolism. The compound has also been incorporated into protocols for the generation and maintenance of cultured cortical brain organoid slices (cBOS), highlighting its role in supporting the viability and function of complex neural structures ex vivo. nih.govnih.gov Furthermore, studies on hamster brain-tumor cells grown as three-dimensional spheroids have shown that dbcAMP can alter their macroscopic and ultrastructural morphology, inducing features of differentiation. nih.gov

These investigations in ex vivo systems demonstrate the compound's ability to influence cellular differentiation and morphology in a tissue-like context.

Ex Vivo ModelTissue/Cell TypeObserved Effect of Dibutyryl-cAMP
Organotypic CulturesAdrenal Gland Chromaffin CellsIncreased volume of rough endoplasmic reticulum and enlarged nucleoli. nih.gov
Brain Organoid SlicesCortical NeuronsUsed as a component in culture protocols to maintain complex neural structures. nih.govnih.gov
SpheroidsHamster Brain Tumor CellsAltered macroscopic and ultrastructural morphology, indicative of differentiation. nih.gov

Exploration in Defined Animal Models of Disease (e.g., Cellular Hypertrophy, Inflammatory Responses)

Pre-clinical studies in various animal models have underscored the therapeutic potential of Calcium Dibutyryl-cAMP in diseases characterized by inflammation and aberrant cellular processes. While direct studies on cellular hypertrophy are less common, research in related cardiovascular models and inflammatory conditions provides valuable insights.

In a mouse model of acute skin inflammation induced by arachidonic acid, topical administration of a Bucladesine-containing emulsion significantly reduced inflammatory edema. nih.govresearchgate.net This suggests a potent anti-inflammatory effect in the skin. Furthermore, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, dbcAMP was shown to suppress the progression of the disease and reduce the extent of demyelinated plaques in the spinal cord. nih.gov This neuroprotective effect is linked to its ability to promote myelin repair and recruit endogenous neural stem cells. nih.gov In models of brain injury, dbcAMP has been found to protect neurons from degeneration. nih.gov

While not a direct model of cellular hypertrophy, studies in cultured rat cardiocytes have shown that dbcAMP can increase the rate of contraction. nih.gov This indicates a direct effect on cardiac cell function, which is relevant to the compensatory mechanisms involved in cardiac hypertrophy.

The effects of Calcium Dibutyryl-cAMP in these disease models are substantiated by the modulation of specific cellular and molecular biomarkers. These biomarkers provide a mechanistic understanding of the compound's action.

In brain injury models, treatment with dbcAMP led to a significant increase in the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis, and Brain-Derived Neurotrophic Factor (BDNF), a key neuroprotective molecule. nih.gov The neuroprotective effects were diminished when the BDNF receptor was inhibited, confirming the crucial role of this pathway. nih.gov In the EAE model, dbcAMP treatment was associated with an increased number of nestin-positive cells, a marker for neural stem cells, in the olfactory bulb and brain parenchyma. nih.gov

In the context of wound healing in diabetic mice, topical application of dbcAMP increased the mRNA expression of crucial angiogenic cytokines, namely Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1α (SDF-1α), in the wound tissue. nih.gov This upregulation is linked to enhanced recruitment of endothelial progenitor cells and improved neovascularization. nih.gov

The table below summarizes the key biomarkers modulated by Dibutyryl-cAMP in different pre-clinical models.

Disease ModelBiomarkerChange in ExpressionAssociated Outcome
Brain InjuryGlial Fibrillary Acidic Protein (GFAP)IncreasedAstrogliosis. nih.gov
Brain InjuryBrain-Derived Neurotrophic Factor (BDNF)IncreasedNeuroprotection. nih.gov
Experimental Autoimmune EncephalomyelitisNestinIncreasedNeural stem cell recruitment. nih.gov
Diabetic Wound HealingVascular Endothelial Growth Factor (VEGF)IncreasedAngiogenesis. nih.gov
Diabetic Wound HealingStromal Cell-Derived Factor-1α (SDF-1α)IncreasedEndothelial progenitor cell recruitment. nih.gov

The changes in cellular and molecular biomarkers culminate in observable phenotypic improvements in animal models. These organism-level outcomes are the most direct indicators of the compound's therapeutic potential.

In the EAE mouse model, the administration of dbcAMP resulted in a clear suppression of disease progression and a reduction in demyelination. nih.gov This phenotypic improvement is attributed to the compound's anti-inflammatory and regenerative properties within the central nervous system. nih.gov In studies of brain injury, a significant decrease in the number of degenerating neurons was observed in animals treated with dbcAMP. nih.gov

In a model of acute skin inflammation, the primary phenotypic outcome was the significant reduction of ear edema in mice. nih.govresearchgate.net This demonstrates a potent topical anti-inflammatory effect. Furthermore, in a wound healing model in genetically diabetic mice, topical dbcAMP application led to significantly accelerated wound closure and enhanced vascularization of the granulation tissue. nih.gov

These findings highlight the ability of Calcium Dibutyryl-cAMP to favorably modulate disease phenotypes across a range of pre-clinical models.

Animal ModelDisease/ConditionPhenotypic Outcome
MouseExperimental Autoimmune EncephalomyelitisSuppressed disease progression, reduced demyelination. nih.gov
MouseStab Wound & Kainic Acid Brain InjuryDecreased number of degenerating neurons. nih.gov
MouseArachidonic Acid-Induced Ear EdemaSignificant reduction in inflammatory edema. nih.govresearchgate.net
Diabetic MouseCutaneous WoundAccelerated wound healing and increased neovascularization. nih.gov

Future Directions and Unexplored Avenues

Elucidation of Novel Binding Partners and Effector Proteins

While Protein Kinase A (PKA) is the most recognized effector of cAMP and its analogs, the scientific community is increasingly acknowledging that the cAMP signaling pathway is more complex than previously understood. nih.govmdpi.com Future research is poised to uncover a broader network of binding partners and effector proteins for db-cAMP, which could reveal non-canonical signaling pathways.

Key areas of investigation include:

Proteomics-Based Screening: Advanced quantitative proteomics approaches can be employed to identify proteins that interact with or are regulated by db-cAMP in a PKA-independent manner. nih.gov Techniques such as affinity purification-mass spectrometry (AP-MS) could identify proteins that directly bind to db-cAMP or are part of larger signaling complexes modulated by it.

Beyond the Canonical PKA Pathway: The primary effectors of cAMP include PKA, Guanine Nucleotide Exchange Factors directly activated by cAMP (EPACs), and cyclic-nucleotide-gated ion channels. nih.gov While db-cAMP is known to activate PKA, its interactions with other effectors are less characterized. Future studies will likely explore how db-cAMP differentially modulates these various effectors to orchestrate specific cellular responses.

A-Kinase Anchoring Proteins (AKAPs): AKAPs are crucial for the spatial and temporal regulation of PKA signaling by tethering the kinase to specific subcellular locations. nih.gov Investigating how db-cAMP influences the interaction between PKA and various AKAPs could provide insights into the specificity of cAMP signaling in different cellular compartments. Research into the broader family of proteins containing docking and dimerization (D/D) domains, similar to those in PKA regulatory subunits, may also reveal new interaction partners. nih.gov

Potential Research TargetInvestigative ApproachAnticipated Outcome
PKA-Independent EffectorsAffinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid ScreensIdentification of novel proteins that are directly or indirectly modulated by db-cAMP.
Differential Effector ActivationComparative studies using specific activators for PKA (6-bnz-cAMP) and EPAC (8-CPT-cAMP). researchgate.netUnderstanding the specific roles of PKA vs. other effectors in response to db-cAMP.
AKAP Interaction DynamicsProximity Ligation Assays (PLA), Co-immunoprecipitationMapping the subcellular landscape of db-cAMP-induced signaling complexes.

Investigation of Post-Translational Modifications Induced by Compound Exposure

The activation of kinases by db-cAMP inevitably leads to a cascade of post-translational modifications (PTMs), primarily phosphorylation. However, the full spectrum of PTMs influenced by this compound is not completely understood. Future research will delve deeper into the "phosphoproteome" and other PTMs to build a comprehensive picture of the signaling network.

Key future research directions include:

High-Throughput Phosphoproteomics: Modern mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation events simultaneously. mdpi.comnih.govnih.gov Applying these technologies to cells treated with db-cAMP will allow for a systems-level view of the PKA-dependent signaling network, revealing previously unknown substrates and pathway crosstalk. molbiolcell.orgpnas.org Studies have already shown that db-cAMP treatment leads to changes in protein tyrosine phosphorylation. researchgate.net

Crosstalk with Other PTMs: Beyond phosphorylation, cAMP signaling can influence other PTMs like ubiquitination, acetylation, and SUMOylation. pearson.commdpi.com For instance, research has shown that db-cAMP can induce histone H3 acetylation, which in turn up-regulates the expression of specific genes necessary for neuronal differentiation. nih.gov Future studies will aim to uncover the intricate interplay between these different modifications in response to db-cAMP.

Temporal Dynamics of PTMs: The cellular response to a signal is highly dynamic. Time-resolved phosphoproteomics can capture the temporal evolution of signaling events following db-cAMP exposure, distinguishing between early and late responses and identifying feedback loops within the network. biorxiv.org

Area of InvestigationKey Technology/MethodPotential Discoveries
Global Phosphorylation MappingMass Spectrometry (MS)-based Phosphoproteomics nih.govComprehensive identification of PKA substrates and downstream signaling nodes. molbiolcell.org
Histone ModificationsChromatin Immunoprecipitation (ChIP) Assay nih.govElucidation of epigenetic changes driven by db-cAMP signaling.
PTM Crosstalk AnalysisIntegrated multi-omics approaches (proteomics, phosphoproteomics, acetylomics)Understanding the integrated cellular response to db-cAMP.

Development of Genetically Encoded Biosensors for Real-Time Monitoring

A significant challenge in studying signaling pathways is the ability to monitor them in real-time within living cells and organisms. While db-cAMP is a tool to stimulate the pathway, genetically encoded biosensors are tools to observe the consequences of that stimulation with high spatial and temporal resolution. nih.gov

Future developments will likely focus on:

PKA Activity Reporters: Rather than directly sensing the analog db-cAMP, the development and refinement of biosensors that report on the activity of its primary target, PKA, are crucial. nih.gov Sensors like the A-Kinase Activity Reporter (AKAR), which uses Förster resonance energy transfer (FRET), allow for real-time measurement of PKA phosphorylation state in living cells and even in deep brain structures of behaving animals. nih.govnih.gov

Improved Sensor Sensitivity and Specificity: Ongoing research aims to create more sensitive and specific biosensors. This includes developing sensors with higher signal-to-noise ratios and variants that can detect subtle, localized PKA activity within specific subcellular compartments. biorxiv.org New generations of sensors, such as the cAMPFIRE series, offer significantly increased sensitivity to cAMP, enabling the detection of dynamics elicited by more physiologically relevant stimuli. addgene.org

Multiplexed Imaging: A major goal is to simultaneously monitor multiple signaling events. This could involve developing spectrally distinct biosensors to track PKA activity alongside other key cellular events, such as calcium signaling or the activity of other kinases, providing a more holistic view of the cellular response to db-cAMP.

Theoretical Modeling of Compound Behavior within Integrated Biological Systems

As the volume of data from proteomics and real-time imaging grows, computational and theoretical modeling becomes indispensable for integrating this information and understanding the complex behavior of signaling networks. nih.gov

Unexplored avenues in this area include:

Spatial and Compartmental Models: The concept of "signaling islands" or microdomains, where components like PKA, adenylyl cyclases, and phosphodiesterases are co-localized by AKAPs, is critical for signaling specificity. nih.gov Future computational models will increasingly incorporate this spatial organization to simulate how db-cAMP-induced signals are processed locally versus globally within a cell. nih.gov

Predictive Modeling of PKA Substrate Phosphorylation: By combining phosphoproteomic data with kinase substrate motifs, it's possible to build models that predict which proteins are likely to be phosphorylated at different levels of PKA activity. molbiolcell.org This can help prioritize experimental validation of novel PKA substrates and understand how cells achieve distinct responses to varying signal strengths.

Multi-scale Systems Biology Models: The ultimate goal is to integrate signaling pathways into larger, multi-scale models of cellular and tissue physiology. nih.gov Such models could simulate how db-cAMP-induced changes in a single cell's signaling network translate to emergent behaviors at the tissue level, for example, in neuronal plasticity or cardiac function.

By pursuing these future directions, research on Calcium Dibutyryl-adenosine Cyclophosphate and its active component will transition from cataloging its effects to achieving a predictive, systems-level understanding of one of life's most fundamental signaling pathways.

Q & A

Basic: What experimental protocols are recommended for synthesizing CalciumDibvtyacyadenosineCyclophosphate?

Synthesis requires precise stoichiometric control and reaction optimization. A double decomposition method, analogous to calcium phosphate preparation, involves neutralizing phosphoric acid derivatives with calcium salts under controlled pH and temperature. For example:

  • Step 1: React purified phosphoric acid with calcium chloride under high-speed stirring to form intermediate complexes.
  • Step 2: Neutralize with sodium carbonate to precipitate the target compound.
  • Step 3: Centrifuge, rinse, and dry the product to minimize impurities .
    Key considerations: Monitor reaction kinetics using real-time pH/temperature sensors and validate purity via elemental analysis.

Basic: Which characterization techniques are critical for verifying structural integrity?

Combine spectroscopic, diffractive, and chromatographic methods:

  • X-ray Diffraction (XRD): Confirm crystalline structure and phase purity by comparing with reference databases.
  • FTIR Spectroscopy: Identify functional groups (e.g., phosphate, adenosine moieties) through characteristic absorption bands.
  • HPLC-MS: Assess molecular weight and purity, particularly for adenosine-related components .
    Data validation: Cross-reference results with synthetic protocols to detect anomalies (e.g., unaccounted peaks in XRD).

Advanced: How can mechanistic pathways of this compound formation be elucidated?

Employ kinetic and computational modeling:

  • Kinetic Studies: Track intermediate species via time-resolved spectroscopy (e.g., UV-Vis) during synthesis.
  • Density Functional Theory (DFT): Simulate reaction pathways to identify energetically favorable intermediates.
  • Isotopic Labeling: Use ²H or ¹⁸O isotopes to trace phosphate group incorporation .
    Pitfalls: Avoid overreliance on single-method data; integrate experimental and computational findings to resolve ambiguities.

Advanced: What strategies address stability issues in aqueous environments?

Design stability assays with controlled variables:

  • pH-Dependent Degradation: Incubate the compound in buffers (pH 4–9) and quantify degradation products via HPLC.
  • Thermogravimetric Analysis (TGA): Measure mass loss under increasing temperature to assess thermal stability.
  • Long-Term Storage Studies: Monitor structural integrity under dark/ambient vs. refrigerated conditions for 6–12 months .
    Reporting standards: Document environmental conditions (humidity, light exposure) meticulously to ensure reproducibility .

Advanced: How should contradictory data in bioavailability studies be analyzed?

Apply statistical and methodological critiques:

  • Statistical Tests: Use ANOVA or t-tests to compare bioavailability metrics (e.g., dissolution rates) across experimental batches.
  • Source Analysis: Check for batch-specific impurities (via ICP-MS) or inconsistent assay protocols (e.g., cell line variability in in vitro models).
  • FINER Criteria: Evaluate if the research question is Feasible, Novel, and Ethically sound, as contradictory data may arise from flawed experimental design .
    Example: If dissolution rates conflict, re-examine buffer composition or agitation methods used in assays .

Advanced: What interdisciplinary approaches enhance applications in drug delivery systems?

Integrate material science and pharmacology:

  • Nanoparticle Functionalization: Embed the compound in hydroxyapatite nanoparticles for targeted delivery; characterize using TEM and dynamic light scattering.
  • In Vitro/In Vivo Correlation (IVIVC): Compare drug release profiles in simulated body fluids vs. animal models.
  • Toxicology Screening: Assess cytotoxicity in primary cell lines (e.g., osteoblasts) and hemocompatibility via hemolysis assays .
    Collaboration: Partner with regulatory experts to align with biocompatibility standards (e.g., ISO 10993).

Basic: What are the best practices for reporting experimental data?

Follow structured guidelines:

  • Tables/Figures: Include raw data tables (e.g., reaction yields, purity percentages) and annotated spectra/chromatograms.
  • Statistical Justification: Specify tests used (e.g., Student’s t-test) and justify sample sizes via power analysis.
  • Reproducibility: Detail equipment models, reagent lot numbers, and software versions .

Advanced: How can researchers optimize synthesis yield without compromising purity?

Use design-of-experiments (DoE) frameworks:

  • Factor Screening: Test variables (temperature, pH, stirring rate) via Plackett-Burman designs to identify critical parameters.
  • Response Surface Methodology (RSM): Model interactions between factors to predict optimal conditions.
  • Quality-by-Design (QbD): Implement real-time monitoring (e.g., PAT tools) for dynamic adjustment of synthesis parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.